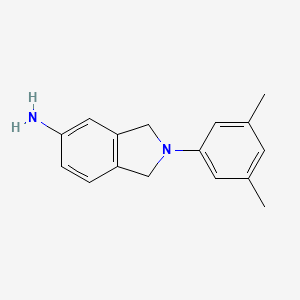
1H-Isoindol-5-amine, 2-(3,5-dimethylphenyl)-2,3-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindol-5-amine, 2-(3,5-dimethylphenyl)-2,3-dihydro- is a chemical compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. This particular compound features an amine group at the 5-position and a 3,5-dimethylphenyl group at the 2-position of the isoindole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindol-5-amine, 2-(3,5-dimethylphenyl)-2,3-dihydro- typically involves the following steps:
Formation of the Isoindole Ring: This can be achieved through cyclization reactions involving suitable precursors such as ortho-substituted benzylamines.
Introduction of the Amine Group: The amine group can be introduced via nitration followed by reduction or through direct amination reactions.
Attachment of the 3,5-Dimethylphenyl Group: This step may involve Friedel-Crafts alkylation or other coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindol-5-amine, 2-(3,5-dimethylphenyl)-2,3-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potential therapeutic agent due to its structural features.
Industry: Could be used in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1H-Isoindol-5-amine: Lacks the 3,5-dimethylphenyl group.
2-Phenyl-1H-isoindole: Contains a phenyl group instead of a 3,5-dimethylphenyl group.
1H-Isoindole-5-carboxylic acid: Features a carboxylic acid group instead of an amine.
Uniqueness
1H-Isoindol-5-amine, 2-(3,5-dimethylphenyl)-2,3-dihydro- is unique due to the presence of both an amine group and a 3,5-dimethylphenyl group, which may confer specific chemical reactivity and biological activity.
Properties
CAS No. |
651733-97-0 |
|---|---|
Molecular Formula |
C16H18N2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
2-(3,5-dimethylphenyl)-1,3-dihydroisoindol-5-amine |
InChI |
InChI=1S/C16H18N2/c1-11-5-12(2)7-16(6-11)18-9-13-3-4-15(17)8-14(13)10-18/h3-8H,9-10,17H2,1-2H3 |
InChI Key |
AQKVLNMASBINFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC3=C(C2)C=C(C=C3)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


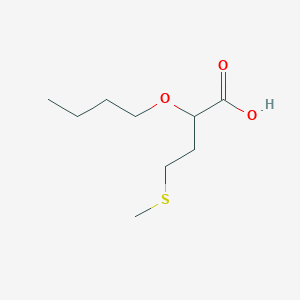
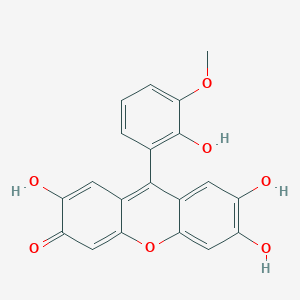
![[3-(Fluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B12539622.png)

![4-[3-(3-Chlorophenyl)acryloyl]phenyl prop-2-enoate](/img/structure/B12539633.png)
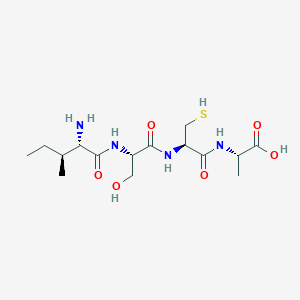

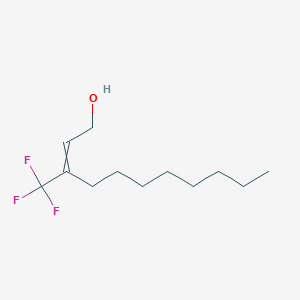
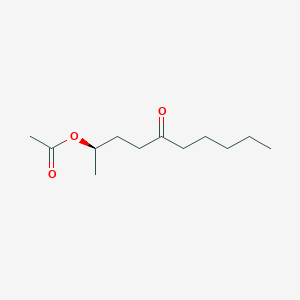

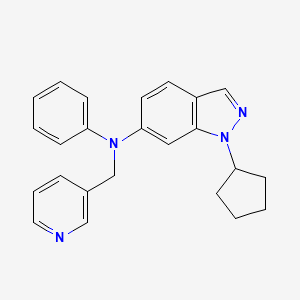
![3-Butoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12539681.png)
![[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate](/img/structure/B12539682.png)
![5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12539683.png)
